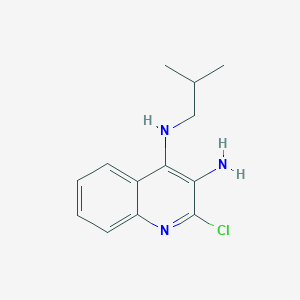

2-Chloro-N4-isobutylquinoline-3,4-diamine

Description

Properties

IUPAC Name |

2-chloro-4-N-(2-methylpropyl)quinoline-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-8(2)7-16-12-9-5-3-4-6-10(9)17-13(14)11(12)15/h3-6,8H,7,15H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARNINMUMFRNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471808 | |

| Record name | 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133860-76-1 | |

| Record name | 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133860-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-N4-isobutylquinoline-3,4-diamine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-N4-isobutylquinoline-3,4-diamine: A Key Intermediate in Imidazoquinoline Synthesis

Introduction

2-Chloro-N4-isobutylquinoline-3,4-diamine (CAS No: 133860-76-1) is a substituted quinoline derivative of significant interest in medicinal and process chemistry.[1] While not an active pharmaceutical ingredient itself, it serves as a critical precursor in the synthesis of potent immune response modifiers, most notably Imiquimod.[1] The unique arrangement of a chloro-substituent at the C2 position and a vicinal diamine functionality at the C3 and C4 positions makes this molecule a versatile scaffold for constructing fused heterocyclic systems.

This guide provides a comprehensive overview of the core chemical properties of 2-Chloro-N4-isobutylquinoline-3,4-diamine, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, detailed synthetic pathways with mechanistic considerations, predictive spectroscopic analysis, and its pivotal role in the synthesis of biologically active imidazo[4,5-c]quinolines.

Physicochemical Properties

The compound is a white to light yellow crystalline solid under standard conditions.[2] It is generally insoluble in water but shows solubility in organic solvents such as alcohols, ketones, and ethers.[2] Due to its diamine nature, it is a basic compound. It is stable at room temperature but may decompose when exposed to high temperatures or ultraviolet light.[2] For long-term integrity, storage in a refrigerator at 2-8°C is recommended.[1][3]

| Property | Value | Reference |

| CAS Number | 133860-76-1 | [1][3] |

| Molecular Formula | C₁₃H₁₆ClN₃ | [1][3] |

| Molecular Weight | 249.74 g/mol | [1][3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 145-148 °C | [3] |

| Boiling Point (Predicted) | 395.7 ± 42.0 °C | [3] |

| Density (Predicted) | 1.246 ± 0.06 g/cm³ | [3] |

| Storage Conditions | 2-8°C Refrigerator | [1][3] |

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine is a well-defined, two-step process commencing from 2,4-dichloro-3-nitroquinoline. This pathway leverages a regioselective nucleophilic aromatic substitution (SₙAr) followed by a standard nitro group reduction.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The first step involves the reaction of 2,4-dichloro-3-nitroquinoline with isobutylamine.

Reaction: 2,4-dichloro-3-nitroquinoline + Isobutylamine → 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Causality and Expertise: The substitution occurs with high regioselectivity at the C4 position over the C2 position. This is a classic example of electronically controlled reactivity in a heterocyclic system. The carbon at the 4-position is more electrophilic and thus more susceptible to nucleophilic attack.[4] This enhanced reactivity is due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, which can better stabilize the negative charge of the Meisenheimer complex intermediate formed during the attack at C4. The chlorine at C2 lacks this level of activation.

Experimental Protocol: Synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine [5]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add triethylamine (Et₃N) to the solution, which will act as a base to scavenge the HCl byproduct.

-

Nucleophilic Attack: Slowly add isobutylamine to the reaction mixture at room temperature.

-

Reaction: Gently heat the mixture and maintain it for approximately 30 minutes to an hour, monitoring the reaction progress by TLC.

-

Workup: After completion, cool the mixture, wash it with water to remove triethylamine hydrochloride and excess base, and dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄).

-

Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield the intermediate, 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

Step 2: Nitro Group Reduction

The nitro group of the intermediate is then reduced to a primary amine to yield the final product.

Reaction: 2-chloro-N-isobutyl-3-nitroquinolin-4-amine → 2-Chloro-N4-isobutylquinoline-3,4-diamine

Causality and Expertise: Catalytic hydrogenation is the method of choice for this transformation. Platinum on carbon (Pt/C) is a highly efficient catalyst for the reduction of aromatic nitro groups to amines under relatively mild conditions.[5] The reaction proceeds with high yield and selectivity, leaving the chloro-substituent and the aromatic ring intact. The use of hydrogen gas under pressure ensures a sufficient rate of reaction.

Experimental Protocol: Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine [5]

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the nitro-intermediate from Step 1 in ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of platinum on carbon (5-10% Pt/C) to the solution.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to ~40-50 psi or 2585 Torr) and agitate the mixture at room temperature.

-

Monitoring: The reaction is typically complete when hydrogen uptake ceases. Monitor progress via TLC, looking for the disappearance of the starting material.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-N4-isobutylquinoline-3,4-diamine, which can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic and Analytical Characterization

While specific experimental spectra are not widely published, the structure of 2-Chloro-N4-isobutylquinoline-3,4-diamine allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Position | Predicted δ (ppm) | Multiplicity | Integration | Coupling Notes |

| Aromatic | H5, H6, H7, H8 | 7.2 - 8.2 | m | 4H | Complex aromatic pattern |

| Amine | 3-NH₂ | 4.5 - 5.5 | br s | 2H | Broad, D₂O exchangeable |

| Amine | 4-NH | 5.0 - 6.0 | br t | 1H | Broad, D₂O exchangeable |

| Isobutyl | N-CH₂ -CH | ~3.4 | t | 2H | Coupled to NH and CH |

| Isobutyl | CH₂-CH (CH₃)₂ | ~2.0 | m | 1H | Septet or multiplet |

| Isobutyl | CH(CH₃ )₂ | ~1.0 | d | 6H | Doublet from coupling to CH |

| ¹³C NMR | Position | Predicted δ (ppm) |

| Aromatic | Quaternary Carbons | 120 - 155 |

| Aromatic | CH Carbons | 115 - 135 |

| Isobutyl | N-C H₂ | 45 - 55 |

| Isobutyl | C H | 28 - 35 |

| Isobutyl | C H₃ | 18 - 22 |

Note: Chemical shifts (δ) are predicted for CDCl₃ or DMSO-d₆ and are approximate. Actual values may vary. "br" denotes a broad signal, "s" singlet, "d" doublet, "t" triplet, "m" multiplet.

Infrared (IR) Spectroscopy

-

N-H Stretching: Expect two distinct sharp-to-medium bands around 3350-3450 cm⁻¹ for the primary amine (-NH₂) and a single, broader band around 3300-3400 cm⁻¹ for the secondary amine (-NH-).

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group will be just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C=C and C=N Stretching: The quinoline ring will produce a series of sharp absorption bands in the 1500-1650 cm⁻¹ region.

-

N-H Bending: A characteristic scissoring vibration for the primary amine should be visible around 1600-1640 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z 249.

-

Isotopic Pattern: A key confirmatory feature will be the M+2 peak at m/z 251, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio).

-

Fragmentation: A likely fragmentation pathway is the loss of the isobutyl group (C₄H₉, 57 Da), leading to a fragment at m/z 192.

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this molecule lies in the reactivity of its 1,2-diamine moiety, which is an ideal precursor for forming a five-membered imidazole ring fused to the quinoline core.

Core Application: Cyclization to Imidazo[4,5-c]quinolines

This cyclization is the key step in synthesizing Imiquimod and related analogs. The reaction involves treating the diamine with a one-carbon electrophile, such as an orthoester (e.g., triethyl orthoformate) or a carboxylic acid derivative, which closes the ring.

Note: The above DOT script is a template. Actual images of chemical structures would need to be hosted and linked for rendering.

This intramolecular condensation reaction is typically driven by heat and results in the formation of the therapeutically important imidazo[4,5-c]quinoline ring system. The substituent on the newly formed imidazole ring can be varied by choosing different cyclizing reagents.

Biological Context and Significance

2-Chloro-N4-isobutylquinoline-3,4-diamine is fundamentally important as the penultimate intermediate for Imiquimod. Imiquimod is an immune response modifier that functions as a Toll-like Receptor 7 (TLR7) agonist.[6][7]

Mechanism of Action of Imiquimod:

-

TLR7 Activation: Imiquimod binds to and activates TLR7, which is primarily expressed on dendritic cells and macrophages.[8][9]

-

Cytokine Induction: This activation triggers a downstream signaling cascade (via the MyD88 pathway), leading to the production and release of pro-inflammatory cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and various Interleukins (IL-6, IL-12).[8][10]

-

Immune Response: These cytokines orchestrate a robust local immune response. They promote the maturation of dendritic cells, enhance the cytotoxic activity of Natural Killer (NK) cells, and drive a T-helper 1 (Th1) biased adaptive immune response, which is effective at clearing viral infections and neoplastic cells.[9][10]

Conclusion

2-Chloro-N4-isobutylquinoline-3,4-diamine is more than a simple chemical intermediate; it is a thoughtfully designed molecular scaffold. Its synthesis is efficient and regioselective, and its structural features—particularly the vicinal diamine group—are perfectly poised for elaboration into complex, biologically active molecules. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for any scientist working in the field of medicinal chemistry, particularly those focused on the development of novel immunotherapies based on the imidazoquinoline framework.

References

-

PubChem. 2-Isobutylquinoline. National Center for Biotechnology Information.

-

ChemBK. 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE.

-

Jain, C. K., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Young Pharmacists, 7(3), 223-231.

-

Guerra, M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

-

Pharmaffiliates. 2-Chloro-N4-isobutylquinoline-3,4-diamine.

-

ChemicalBook. 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine.

-

ResearchGate. Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one.

-

ResearchGate. Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines.

-

Badri, T., & Kumar, P. (2023). Imiquimod. In StatPearls. StatPearls Publishing.

-

Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26865-26885.

-

NIST. Benzenamine, 4,4'-methylenebis[2-chloro-. National Institute of Standards and Technology.

-

Dr. Oracle. What is the mechanism of action (MOA) of Imiquimod (Aldara)?

-

Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129112.

-

Keri, R. S., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4604-4619.

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences, 92(2), 145-151.

-

Wikipedia. Imiquimod.

-

Gaspari, A. A., & Tyring, S. K. (2010). Mode of action and clinical use of imiquimod. Journal of Cutaneous Medicine and Surgery, 14(1), 1-10.

-

ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

-

Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. Clinical and Experimental Dermatology, 27(7), 571-577.

-

ChemicalBook. 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine synthesis.

-

Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(21), 5003.

-

BroadPharm. Quinoline-2,4-diamine.

-

Doc Brown's Chemistry. 2-chlorobutane low high resolution 1H proton nmr spectrum. ane.htm)

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine | 133860-76-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine synthesis - chemicalbook [chemicalbook.com]

- 6. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Imiquimod - Wikipedia [en.wikipedia.org]

- 9. Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to 2-Chloro-N4-isobutylquinoline-3,4-diamine, a quinoline derivative with significant potential in medicinal chemistry and drug development. The strategic approach detailed herein focuses on a multi-step synthesis commencing from readily available precursors, with a critical examination of the underlying chemical principles that govern each transformation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Strategic Overview

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 2-Chloro-N4-isobutylquinoline-3,4-diamine, features a unique substitution pattern that makes it an attractive candidate for further chemical elaboration and biological screening. The synthetic strategy outlined in this guide is designed to be logical, efficient, and scalable, proceeding through key, well-characterized intermediates.

The overall synthetic pathway can be visualized as a convergent approach, focusing on the construction of a highly functionalized quinoline core, followed by the sequential introduction of the desired substituents.

Caption: Overall synthetic strategy for 2-Chloro-N4-isobutylquinoline-3,4-diamine.

Synthesis of Key Intermediates

Step 1: Nitration of 4-Hydroxyquinoline to 3-Nitro-2,4-quinolinediol

The synthesis commences with the electrophilic nitration of 4-hydroxyquinoline. The hydroxyl group at the 4-position activates the quinoline ring towards electrophilic attack, directing the incoming nitro group to the 3-position. The product exists in tautomeric equilibrium, favoring the more stable 2,4-dione form.

Reaction Scheme:

Caption: Chlorination of 3-nitro-2,4-quinolinediol.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-nitro-2,4-quinolinediol in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Nitro-2,4-quinolinediol | 206.15 | 10.0 g | 0.0485 mol |

| POCl₃ | 153.33 | 50 mL | - |

| DMF | 73.09 | 0.5 mL | - |

Expected Yield: 70-80%

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts hydroxyl groups to chloro groups. The addition of DMF acts as a catalyst by forming a Vilsmeier-Haack reagent in situ, which facilitates the chlorination process.

Selective Amination and Reduction

Step 3: Selective Nucleophilic Aromatic Substitution with Isobutylamine

This step is the cornerstone of the synthesis, where the isobutylamino group is introduced at the C4 position. The chlorine atom at the 4-position of the quinoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This enhanced reactivity is a well-documented phenomenon in quinoline chemistry and is attributed to the greater ability of the nitrogen atom in the quinoline ring to stabilize the Meisenheimer intermediate formed upon attack at the C4 position. [1] Reaction Scheme:

Caption: Selective amination of 2,4-dichloro-3-nitroquinoline.

Experimental Protocol:

-

Dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent such as ethanol, isopropanol, or acetonitrile in a round-bottom flask.

-

Add isobutylamine (1.1 to 1.5 equivalents) to the solution.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 equivalents), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,4-Dichloro-3-nitroquinoline | 243.05 | 5.0 g | 0.0206 mol |

| Isobutylamine | 73.14 | 2.26 g (3.0 mL) | 0.0309 mol |

| Triethylamine | 101.19 | 4.17 g (5.7 mL) | 0.0412 mol |

| Ethanol | 46.07 | 50 mL | - |

Expected Yield: 85-95%

Causality: The regioselectivity of this reaction is a key feature. The electron-withdrawing nitro group at the 3-position further activates the 4-position for nucleophilic attack. The use of a base is essential to neutralize the liberated HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive.

Step 4: Reduction of the Nitro Group to the Amine

The final step in the synthesis is the reduction of the 3-nitro group to the corresponding 3-amino group to yield the target molecule. A variety of reducing agents can be employed for this transformation, but a chemoselective method is required to avoid the reduction of the chloro-substituent. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium or metallic tin in hydrochloric acid.

Reaction Scheme:

Caption: Reduction of the nitro group.

Experimental Protocol:

-

Suspend 2-Chloro-N4-isobutyl-3-nitroquinolin-4-amine in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

-

The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

-

Extract the aqueous filtrate with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the final compound by column chromatography on silica gel if necessary.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloro-N4-isobutyl-3-nitroquinolin-4-amine | 295.75 | 5.0 g | 0.0169 mol |

| SnCl₂·2H₂O | 225.63 | 19.1 g | 0.0847 mol |

| Conc. HCl | 36.46 | 20 mL | - |

| Ethanol | 46.07 | 100 mL | - |

Expected Yield: 75-85%

Causality: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds to amines. The reaction proceeds in an acidic environment, and the large excess of the reagent ensures complete conversion. The basic workup is necessary to precipitate the tin hydroxides and liberate the free amine product.

Characterization and Data

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To characterize the solid products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated Acids and Bases: Are corrosive and should be handled with extreme care.

-

Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. Handle with caution and use a gas trap to neutralize HCl fumes.

-

Organic Solvents: Are flammable and should be kept away from ignition sources.

-

Tin Compounds: Can be toxic and should be handled with care.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-reasoned approach to the synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine. By understanding the underlying principles of each reaction, from electrophilic nitration to regioselective nucleophilic aromatic substitution and chemoselective reduction, researchers can confidently reproduce and adapt these methods for the synthesis of other novel quinoline derivatives. The successful execution of this synthesis will provide valuable quantities of the target compound for further investigation in drug discovery and development programs.

References

-

Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

-

Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N4-isobutylquinoline-3,4-diamine

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-Chloro-N4-isobutylquinoline-3,4-diamine. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques necessary to confirm the identity, purity, and structural features of this quinoline derivative.

Introduction: The Significance of Spectroscopic Analysis in Drug Development

2-Chloro-N4-isobutylquinoline-3,4-diamine, with the molecular formula C13H16ClN3 and a molecular weight of 249.74 g/mol , is a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] The precise characterization of such molecules is a critical step in the drug discovery and development pipeline. Spectroscopic analysis provides an empirical foundation for confirming the molecular structure, identifying potential impurities, and ensuring batch-to-batch consistency. This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—outlining not just the protocols, but the scientific rationale behind the experimental choices for this specific molecule.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of 2-Chloro-N4-isobutylquinoline-3,4-diamine. The molecule consists of a quinoline core, which is a bicyclic aromatic heterocycle. This core is substituted with a chlorine atom at the 2-position, an amino group at the 3-position, and an isobutylamino group at the 4-position. These features will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework. For 2-Chloro-N4-isobutylquinoline-3,4-diamine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

Rationale for Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.[5] DMSO-d₆ is often preferred for compounds with amine protons, as it can facilitate the observation of N-H signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

Step-by-Step Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-N4-isobutylquinoline-3,4-diamine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 8.0 | Multiplets | 4H | Aromatic protons on the quinoline ring |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ protons at C3 |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | -NH- proton of the isobutylamino group |

| ~ 3.0 - 3.5 | Multiplet | 2H | -CH₂- protons of the isobutyl group |

| ~ 1.8 - 2.2 | Multiplet | 1H | -CH- proton of the isobutyl group |

| ~ 0.9 - 1.2 | Doublet | 6H | -CH₃ protons of the isobutyl group |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[6]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR provides information on all the unique carbon environments in the molecule. A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets, one for each carbon.

Step-by-Step Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C2 (attached to Cl) |

| ~ 140 - 150 | Quaternary carbons of the quinoline ring |

| ~ 115 - 135 | Aromatic CH carbons of the quinoline ring |

| ~ 50 - 60 | -CH₂- of the isobutyl group |

| ~ 25 - 35 | -CH- of the isobutyl group |

| ~ 15 - 25 | -CH₃ of the isobutyl group |

Note: These are predicted chemical shift ranges.

Workflow for NMR Data Acquisition and Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can also provide clues about its structure through fragmentation patterns.[7]

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Chloro-N4-isobutylquinoline-3,4-diamine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition.

Step-by-Step Experimental Protocol for ESI-HRMS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer is calibrated to provide high-resolution data.

Expected Mass Spectrometry Data:

| Ion | Calculated Exact Mass | Observed m/z | Isotopic Pattern |

| [M+H]⁺ | 250.1160 (for ³⁵Cl) | ~250.1160 | A prominent M+2 peak at ~252.1131 with an intensity of approximately one-third of the M peak, characteristic of a single chlorine atom.[8][9] |

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for ESI-HRMS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[10]

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation. The analysis of the solid material provides a fingerprint of the compound in its native state.

Step-by-Step Experimental Protocol for FTIR-ATR:

-

Sample Preparation: Place a small amount of the solid 2-Chloro-N4-isobutylquinoline-3,4-diamine directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretching | Amino (-NH₂) and Amine (-NH-) groups |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2960 - 2850 | C-H stretching | Aliphatic C-H (isobutyl group) |

| 1620 - 1580 | C=C and C=N stretching | Quinoline ring |

| 1500 - 1400 | C-C stretching | Aromatic ring |

| 800 - 600 | C-Cl stretching | Chloro group[11] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like the quinoline ring.[12][13]

Rationale for Experimental Choices: A polar protic solvent like ethanol or methanol is a good choice for dissolving the sample and observing the π → π* and n → π* transitions of the quinoline system.

Step-by-Step Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm.

-

Blank Correction: Use a cuvette containing only the solvent as a blank to correct the spectrum.

Expected UV-Vis Absorption Maxima (λmax):

| Approximate λmax (nm) | Electronic Transition | Chromophore |

| 220 - 250 | π → π | Quinoline ring |

| 270 - 350 | π → π and n → π* | Substituted quinoline ring system |

Note: The exact λmax values and molar absorptivities will depend on the solvent and the specific electronic environment of the molecule.[14]

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of 2-Chloro-N4-isobutylquinoline-3,4-diamine requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the detailed protocols and understanding the expected data outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity, and structure of this important molecule, ensuring the integrity of their scientific investigations.

References

-

ChemBK. 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE. Available from: [Link]

-

Pharmaffiliates. 2-Chloro-N4-isobutylquinoline-3,4-diamine. CAS No: 133860-76-1. Available from: [Link]

-

Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available from: [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health. Available from: [Link]

-

UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

-

¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. Available from: [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available from: [Link]

-

UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available from: [Link]

-

FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available from: [Link]

-

UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Available from: [Link]

-

Quinoline. SpectraBase. Available from: [Link]

-

Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Available from: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available from: [Link]

-

FTIR spectra: (A) Chloroquine-nanocomposit (NPCq), (B)... ResearchGate. Available from: [Link]

-

UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. Available from: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]

-

How can you identify the presence of halogens using mass spectrometry?. TutorChase. Available from: [Link]

-

Synthesis and characterization of synthetically useful salts of the weakly-coordinating dianion [B12Cl12]2−. Dalton Transactions (RSC Publishing). Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine | 133860-76-1 [chemicalbook.com]

- 3. :: 2-Chloro-N4-isobutylquinoline-3,4-diamine | CAS No.133860-76-1 | SVAK Lifesciences :: [svaklifesciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tutorchase.com [tutorchase.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-N4-isobutylquinoline-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physical characteristics of 2-Chloro-N4-isobutylquinoline-3,4-diamine, a quinoline derivative with potential applications in pharmaceutical research and development. Understanding these properties is fundamental to its handling, formulation, and ultimate therapeutic efficacy. This document is structured to provide not only the available data but also the scientific rationale and standardized methodologies for its determination, ensuring a robust foundation for further investigation.

Molecular Structure and Fundamental Properties

The foundational attributes of a compound dictate its behavior in both chemical and biological systems. For 2-Chloro-N4-isobutylquinoline-3,4-diamine, these core properties are summarized below.

The structure reveals a quinoline core, a bicyclic aromatic heterocycle, which is a common scaffold in many biologically active compounds. The presence of amino and chloro substituents, along with an isobutyl group, will significantly influence its physicochemical properties such as solubility, lipophilicity, and crystal packing.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆ClN₃ | [1] |

| Molecular Weight | 249.74 g/mol | [1][2] |

| CAS Number | 133860-76-1 | [1][2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Predicted Boiling Point | 395.7 ± 42.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.246 ± 0.06 g/cm³ | [3] |

Thermal Properties and Solid-State Characterization

The thermal behavior of an active pharmaceutical ingredient (API) is critical for understanding its stability, purity, and polymorphic forms. These characteristics directly impact manufacturing processes, formulation strategies, and the shelf-life of the final drug product.

Melting Point

The melting point is a key indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.[4] For 2-Chloro-N4-isobutylquinoline-3,4-diamine, a melting point range has been reported:

-

Melting Point: 145-148 °C[3]

This relatively high melting point suggests a stable crystalline lattice with significant intermolecular interactions.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the standards outlined in major pharmacopeias for determining the melting point of a solid.[5]

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurately determining the melting range. Rapid heating can lead to an artificially elevated and broad melting range.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[6] Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which can have profound implications for a drug's bioavailability and therapeutic efficacy.[7]

Currently, there is no specific published data on the polymorphic forms of 2-Chloro-N4-isobutylquinoline-3,4-diamine. However, given its molecular complexity and potential for various intermolecular interactions (e.g., hydrogen bonding from the amino groups), the existence of polymorphs is a strong possibility that should be investigated during drug development.

Investigative Techniques for Polymorphism:

A combination of thermoanalytical and spectroscopic techniques is essential for identifying and characterizing polymorphs.

-

Differential Scanning Calorimetry (DSC): Can detect phase transitions, such as melting and solid-solid transitions between polymorphs, by measuring changes in heat flow.[8]

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.[9]

-

X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure.[10]

Experimental Workflow: Polymorph Screening

Caption: A systematic approach to polymorph screening.

Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. A comprehensive understanding of a compound's solubility in various media is essential for formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

-

Preparation of Saturated Solution: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (typically 37°C for physiological relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable membrane (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches saturation.

-

Constant Temperature and Agitation: Mimics physiological conditions and ensures that equilibrium is reached in a reasonable timeframe.

-

Filtration: Crucial for separating the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. While specific NMR data for 2-Chloro-N4-isobutylquinoline-3,4-diamine is not publicly available, a predictive analysis based on its structure can be made.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the isobutyl group, and the protons of the two amino groups. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule.

-

¹³C NMR: The spectrum would display a unique signal for each carbon atom in the molecule, providing a "carbon fingerprint" that is highly characteristic of the compound.[12]

Standard Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

For 2-Chloro-N4-isobutylquinoline-3,4-diamine, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (249.74 g/mol ). The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).[13] Common fragmentation pathways for quinoline derivatives often involve cleavage of side chains and fragmentation of the heterocyclic ring system.[14]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the quinoline ring system in this case. The spectrum is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the solvent polarity.[15]

Experimental Protocol: UV-Vis Spectral Analysis:

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Spectral Acquisition: Record the absorbance of the solution over a range of wavelengths (typically 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Stability Profile

The stability of an API under various environmental conditions is a critical factor in determining its shelf life and ensuring its safety and efficacy.

Thermal Stability

As indicated by its melting point, 2-Chloro-N4-isobutylquinoline-3,4-diamine is expected to be stable at ambient temperatures. TGA can be employed to determine the onset of thermal decomposition.

Photostability

Some sources suggest that the compound may decompose under ultraviolet light.[2] A systematic evaluation of its photostability according to ICH guidelines (Q1B) is therefore recommended.

ICH Q1B Photostability Testing Workflow

Caption: Workflow for ICH Q1B Photostability Testing.

Trustworthiness of the Protocol: The inclusion of a dark control is essential to differentiate between degradation caused by light exposure and that caused by thermal stress. A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and any degradation products.

Conclusion

This guide has outlined the key physical characteristics of 2-Chloro-N4-isobutylquinoline-3,4-diamine based on available data and established scientific principles. While some fundamental properties have been reported, a comprehensive experimental characterization is necessary for its advancement in drug development. The provided protocols offer a robust framework for researchers to obtain the detailed and reliable data required for formulation, manufacturing, and regulatory submissions. A thorough understanding of these physical properties will ultimately enable the rational development of safe and effective medicines.

References

-

Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE - ChemBK. (2024, April 10). Retrieved January 24, 2026, from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved January 24, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved January 24, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 24, 2026, from [Link]

-

Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids - MDPI. (2021, November 23). Retrieved January 24, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 24, 2026, from [Link]

-

SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). Retrieved January 24, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 24, 2026, from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 24, 2026, from [Link]

-

UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). Retrieved January 24, 2026, from [Link]

-

TGA and DSC analyses - ResearchGate. (2023, November 21). Retrieved January 24, 2026, from [Link]

-

Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Exploring Material Behavior through DSC and TGA: Principles and Applications in Modern Thermal Analysis - Sciforum. (n.d.). Retrieved January 24, 2026, from [Link]

-

Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Retrieved January 24, 2026, from [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy - gmp-compliance.org. (n.d.). Retrieved January 24, 2026, from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. (n.d.). Retrieved January 24, 2026, from [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved January 24, 2026, from [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020, January 20). Retrieved January 24, 2026, from [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PubMed Central. (2022, August 12). Retrieved January 24, 2026, from [Link]

-

Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging - MDPI. (2022, April 1). Retrieved January 24, 2026, from [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. (2020, September 15). Retrieved January 24, 2026, from [Link]

-

C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 24, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]

-

TGA-DSC Combined Coal Analysis as a Tool for QC (Quality Control) and Reactivity Patterns of Coals - PubMed. (2022, January 3). Retrieved January 24, 2026, from [Link]

-

Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting. (2024, November 5). Retrieved January 24, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved January 24, 2026, from [Link]

-

The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination Alex Mathers 1,*, M - Sciforum. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]

-

Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ) - Letters in Applied NanoBioScience. (2022, January 9). Retrieved January 24, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 24, 2026, from [Link]

-

Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021, June 14). Retrieved January 24, 2026, from [Link]

-

Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes | PLOS One. (n.d.). Retrieved January 24, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]

-

Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). Retrieved January 24, 2026, from [Link]

-

POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine | 133860-76-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. TGA-DSC Combined Coal Analysis as a Tool for QC (Quality Control) and Reactivity Patterns of Coals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 9. who.int [who.int]

- 10. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes | PLOS One [journals.plos.org]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to 2-Chloro-N4-isobutylquinoline-3,4-diamine: A Key Intermediate in Immunomodulatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N4-isobutylquinoline-3,4-diamine, a critical intermediate in the synthesis of potent immune response modifiers. While not a therapeutic agent in itself, its history is intrinsically linked to the discovery and development of the pioneering imidazoquinoline drug, Imiquimod. This document will delve into the historical context of its emergence, detail its chemical synthesis and characterization, and explore its pivotal role in the creation of Toll-like receptor (TLR) agonists. By understanding the foundation of this key building block, researchers can gain deeper insights into the structure-activity relationships of a significant class of immunomodulatory compounds.

Introduction: The Unseen Pillar of an Immunotherapy Revolution

In the landscape of modern medicine, the modulation of the innate immune system has emerged as a powerful therapeutic strategy. At the heart of this revolution lies a class of synthetic small molecules known as imidazoquinolines, with the most prominent member being Imiquimod. These compounds exert their effects by acting as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key players in the recognition of viral pathogens. The journey to the discovery of Imiquimod and its analogues is a story of meticulous chemical synthesis and serendipitous biological findings. Central to this narrative is the compound 2-Chloro-N4-isobutylquinoline-3,4-diamine, a quinoline derivative that, while lacking the final imidazo ring of the active drugs, represents a crucial molecular scaffold upon which these potent immunomodulators are built. This guide will illuminate the discovery, synthesis, and significance of this pivotal, yet often overlooked, chemical entity.

Historical Context: A Serendipitous Path to Immunomodulation

The story of 2-Chloro-N4-isobutylquinoline-3,4-diamine is inseparable from the research endeavors at 3M Pharmaceuticals (then Riker Laboratories) in the 1980s. Scientists were initially engaged in a program to discover novel antiviral agents, specifically targeting the herpes simplex virus.[1] This research led to the synthesis of a series of 1H-imidazo[4,5-c]quinolines.[2] While these compounds showed little to no direct antiviral activity in cell cultures, they exhibited remarkable efficacy in animal models.[1][2] This intriguing disconnect between in vitro and in vivo results prompted a deeper investigation, which ultimately revealed that the antiviral effects were not a direct attack on the virus but rather a consequence of the compounds' ability to induce a potent immune response, characterized by the production of cytokines like interferon-alpha (IFN-α).[1][2]

This pivotal discovery shifted the research focus from direct antiviral agents to immune response modifiers (IRMs). The lead compound that emerged from this program was Imiquimod, scientifically known as 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine.[3][4] The development of a robust and scalable synthesis for Imiquimod and its analogues was paramount. It was within this synthetic exploration that intermediates like 2-Chloro-N4-isobutylquinoline-3,4-diamine were created and optimized. The presence of the chloro group at the 2-position and the diamine functionality at the 3 and 4-positions of the quinoline ring provided the necessary reactive handles for the subsequent cyclization to form the crucial imidazole ring of the final active compounds.

The key patent filed by Gerster et al. on behalf of Riker Laboratories, U.S. Patent 4,689,338, laid the groundwork for the synthesis of this class of compounds and mentioned various quinoline intermediates.[3] Subsequent research and process chemistry improvements further refined the synthetic routes, solidifying the importance of chloro- and diamino-quinoline precursors.[5]

Chemical Synthesis and Characterization

The synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine is a multi-step process that typically begins with a substituted quinoline precursor. The general strategy involves the introduction of a nitro group at the 3-position, followed by chlorination, amination with isobutylamine, and finally, reduction of the nitro group to an amine.

Synthetic Pathway Overview

A common synthetic route is illustrated below. This pathway highlights the key transformations required to arrive at the target diamine.

Caption: Generalized synthetic scheme for 2-Chloro-N4-isobutylquinoline-3,4-diamine.

Detailed Experimental Protocol (Illustrative)

The following protocol is a composite representation based on established synthetic methodologies for related quinoline diamines.[5][6]

Step 1: Nitration of 4-Hydroxyquinoline

-

To a stirred solution of 4-hydroxyquinoline in a suitable solvent (e.g., propionic acid), slowly add a nitrating agent (e.g., 68% nitric acid) at an elevated temperature (e.g., 105°C).

-

Maintain the reaction temperature and stir for a specified duration (e.g., 1.5 hours).

-

Upon completion (monitored by TLC), cool the reaction mixture and isolate the product, 3-nitro-4-hydroxyquinoline, by filtration.

Step 2: Chlorination of 3-Nitro-4-hydroxyquinoline

-

Suspend 3-nitro-4-hydroxyquinoline in an inert solvent (e.g., toluene or ethylene dichloride).

-

Add a chlorinating agent, such as phosphorus oxychloride (POCl₃), and a base like triethylamine.[6]

-

Reflux the mixture until the starting material is consumed (typically 1-5 hours).

-

Cool the reaction mixture and carefully quench with water or ice.

-

Extract the product, 4-chloro-3-nitroquinoline, with an organic solvent and purify.

Step 3: Amination with Isobutylamine

-

Dissolve 4-chloro-3-nitroquinoline in a suitable solvent.

-

At a controlled temperature (e.g., below 0°C), add a solution of isobutylamine and a base (e.g., triethylamine).

-

Allow the reaction to proceed, which may involve warming to room temperature or gentle heating.

-

After the reaction is complete, work up the mixture to isolate N-isobutyl-3-nitroquinolin-4-amine.

Step 4: Chlorination at the 2-position (if not already present) Note: Some synthetic routes may introduce the 2-chloro substituent at a later stage. This can be achieved using various chlorinating agents under specific conditions.

Step 5: Reduction of the Nitro Group

-

Dissolve the 2-chloro-N-isobutyl-3-nitroquinolin-4-amine intermediate in a solvent such as 95% ethanol.[5]

-

Add a reducing agent, for example, iron powder and hydrochloric acid.[5]

-

Heat the reaction mixture to facilitate the reduction of the nitro group to an amine.

-

Upon completion, neutralize the reaction mixture (e.g., with anhydrous K₂CO₃) and filter off the inorganic byproducts.[5]

-

The filtrate containing 2-Chloro-N4-isobutylquinoline-3,4-diamine can then be concentrated and the product purified, typically by recrystallization.

Physicochemical Properties and Characterization

The physical and chemical properties of 2-Chloro-N4-isobutylquinoline-3,4-diamine are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆ClN₃ | [7] |

| Molecular Weight | 249.74 g/mol | [7] |

| CAS Number | 133860-76-1 | [7] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 145-148 °C | [8] |

| Solubility | Soluble in some organic solvents (alcohols, ketones, ethers); insoluble in water. | [5] |

| Storage | 2-8°C, protected from light | [7] |

Characterization Techniques: The structure and purity of 2-Chloro-N4-isobutylquinoline-3,4-diamine are typically confirmed using a combination of spectroscopic and analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the types and connectivity of protons and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Elemental Analysis: To confirm the empirical formula.

Role in Drug Development: A Precursor to Toll-Like Receptor Agonists

The primary significance of 2-Chloro-N4-isobutylquinoline-3,4-diamine in drug development lies in its role as a key intermediate in the synthesis of Imiquimod and other related imidazoquinoline TLR7/8 agonists.

From Diamine to Imidazoquinoline: The Cyclization Step

The 3,4-diamine functionality of the molecule is the reactive center for the formation of the imidazole ring. This is typically achieved by reacting the diamine with an orthoester, such as triethyl orthoformate, or an acid chloride.[6] This cyclization reaction closes the five-membered imidazole ring, which is fused to the quinoline core, yielding the characteristic 1H-imidazo[4,5-c]quinoline scaffold of the active drugs.

Caption: Simplified signaling pathway of Imiquimod via TLR7.

Applications and Future Perspectives

The primary application of 2-Chloro-N4-isobutylquinoline-3,4-diamine remains as a key starting material or intermediate in the synthesis of Imiquimod and other investigational TLR7/8 agonists. The demand for this compound is therefore closely tied to the clinical and commercial success of these immunomodulatory drugs.

While there is limited publicly available information on the independent biological activity of 2-Chloro-N4-isobutylquinoline-3,4-diamine, its structural similarity to other bioactive quinolines suggests that it could be a valuable scaffold for the development of new chemical entities. The quinoline core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. [9][10]Future research could explore modifications of this diamine to investigate its potential as a standalone therapeutic agent or as a precursor for other classes of drugs beyond TLR agonists.

Conclusion

2-Chloro-N4-isobutylquinoline-3,4-diamine stands as a testament to the often-unseen foundational work that underpins significant therapeutic breakthroughs. Its discovery and development are woven into the fabric of the pioneering research on imidazoquinoline immune response modifiers. For scientists and researchers in the field of drug development, a thorough understanding of the synthesis, properties, and role of this key intermediate is essential for the continued exploration and innovation of novel immunomodulatory therapies. As the quest for new and more effective treatments for viral diseases and cancers continues, the lessons learned from the development of this critical building block will undoubtedly inform the design and synthesis of the next generation of life-saving medicines.

References

- CN104402878A - Preparation method of imiquimod - Google P

- EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof - Google P

- US4689338A - 1H-Imidazo[4,5-c]quinolin-4-amines and antiviral use - Google P

-

Gerster, J. F., et al. (2002). Synthesis and Structure-Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 45(16), 3372-3384. (URL: [Link])

-

Miller, R. L., et al. (1999). Imiquimod applied topically: a novel immune response modifier and new class of drug. International journal of immunopharmacology, 21(1), 1-14. (URL: [Link])

- WO2009091541A1 - Imiquimod formulation - Google P

- US20090182004A1 - Imiquimod formulation - Google P

- US8889154B2 - Packaged composition of 1-(2-methylpropyl)

-

Zhang, Y. W., Chen, H. Q., He, W. B., & Liu, Q. (2007). Improvement of Synthesis Procedure of Imiquimod. Journal of South China University of Technology (Natural Science Edition). (URL: [Link])

-

Nagaraja, G. K., et al. (2013). 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. Molbank, 2013(3), M797. (URL: [Link])

-

Pharmaffiliates. 2-Chloro-N4-isobutylquinoline-3,4-diamine. (URL: [Link])

-

Backeberg, O. G., & Marais, J. L. C. (1942). The synthesis of quinoline derivatives. Part I. The preparation of 4-hydroxy-and 4-chloro-quinolines. Journal of the Chemical Society (Resumed), 381-385. (URL: [Link])

-

Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20(8), 1262-1268. (URL: [Link])

-

Musiol, R., et al. (2007). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Collection of Czechoslovak Chemical Communications, 72(4), 543-554. (URL: [Link])

- US7301027B2 - Process for the preparation of Imiquimod and intermediates thereof - Google P

-

Binghamton University, The Open Repository. Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. (URL: [Link])

-

1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine. PubChem. (URL: [Link])

-

El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Archiv der Pharmazie, 355(11), 2200234. (URL: [Link])

- US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod)

- US20070264317A1 - Imiquimod cream formulation - Google P

-

Shukla, S., & Ojha, S. (2013). Imiquimod: Its role in the treatment of cutaneous malignancies. Indian journal of dermatology, venereology and leprology, 79(1), 19. (URL: [Link])

- US7659398B2 - Imiquimod production process - Google P

-

Tong, L., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(1), 134. (URL: [Link])

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20090182004A1 - Imiquimod formulation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine | 133860-76-1 [chemicalbook.com]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Purification techniques for 2-Chloro-N4-isobutylquinoline-3,4-diamine

An Application Guide to the Purification of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Authored by: A Senior Application Scientist

Introduction